molecular formula C10H17N5O4S2 B12809062 1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)- CAS No. 88918-01-8

1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)-

Katalognummer: B12809062
CAS-Nummer: 88918-01-8
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: HXCCJEBLJATJEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Thiadiazole-2-sulfonamide, N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

The synthesis of 1,3,4-thiadiazole-2-sulfonamide derivatives typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the desired thiadiazole derivatives . The reaction is usually carried out in absolute ethanol in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3,4-Thiadiazole-2-sulfonamide derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, hydrazinecarbothioamide, and various bases and solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3,4-Thiadiazole-2-sulfonamide derivatives have a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds can inhibit the activity of enzymes such as carbonic anhydrase, leading to various biological effects . The exact mechanism depends on the specific structure of the compound and its target.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole-2-sulfonamide derivatives can be compared with other similar compounds such as:

The uniqueness of 1,3,4-thiadiazole-2-sulfonamide derivatives lies in their specific structure, which imparts distinct biological and chemical properties compared to other thiadiazole derivatives.

Eigenschaften

CAS-Nummer

88918-01-8

Molekularformel

C10H17N5O4S2

Molekulargewicht

335.4 g/mol

IUPAC-Name

N,N-diethyl-5-(5-hydroxy-3-methyl-2-oxoimidazolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C10H17N5O4S2/c1-4-14(5-2)21(18,19)9-12-11-8(20-9)15-7(16)6-13(3)10(15)17/h7,16H,4-6H2,1-3H3

InChI-Schlüssel

HXCCJEBLJATJEC-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=NN=C(S1)N2C(CN(C2=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.